1-Fluoro-4-isobutoxybenzene
Overview
Description
1-Fluoro-4-isobutoxybenzene is an organic compound with the chemical formula C10H13FO. It is an aromatic fluorinated compound that possesses unique physical and chemical properties, making it useful in various fields of research and industryFluorine substitution in benzene compounds is known to increase lipophilicity, enhancing the compound’s interaction with biological systems.
Preparation Methods
The synthesis of 1-Fluoro-4-isobutoxybenzene typically involves the reaction of fluoride ion with p-cresyl isobutyrate to produce p-Fluoroisobutylcresyl ester. This ester then undergoes hydrolysis in aqueous alkali to yield the desired compound. The compound can be characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy.
Chemical Reactions Analysis
1-Fluoro-4-isobutoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of different derivatives of the compound.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluoro-4-isobutoxybenzene has been used in various fields of research, including:
Medicinal Chemistry: It serves as a building block for designing drug candidates with potent antiviral and anticancer activities.
Organic Chemistry: The compound is used in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Fluoro-4-isobutoxybenzene exerts its effects involves its interaction with biological systems due to its increased lipophilicity. This interaction can lead to various biological activities, including antiviral and anticancer effects. The specific molecular targets and pathways involved depend on the context of its use in research.
Comparison with Similar Compounds
1-Fluoro-4-isobutoxybenzene can be compared with other fluorinated benzene compounds, such as:
- 1-Fluoro-4-methoxybenzene
- 1-Fluoro-4-ethoxybenzene
- 1-Fluoro-4-propoxybenzene
These compounds share similar structural features but differ in their substituents, leading to variations in their physical, chemical, and biological properties. The uniqueness of this compound lies in its specific isobutoxy group, which imparts distinct properties and applications .
Properties
IUPAC Name |
1-fluoro-4-(2-methylpropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSLEYLYTDYHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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